molecular formula C7H13NO4S B1427651 methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide CAS No. 887245-52-5

methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

Cat. No.: B1427651
CAS No.: 887245-52-5
M. Wt: 207.25 g/mol
InChI Key: PRVCXEQAGFJWKX-UHFFFAOYSA-N
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Description

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C7H13NO4S. This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur. The compound also includes an amino group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide typically involves the following steps:

    Formation of the Thiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the thiopyran ring. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with the thiopyran ring.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

Scientific Research Applications

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the thiopyran ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
  • Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
  • 3-Aminotetrahydrofuran

Uniqueness

Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the thiopyran ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-amino-1,1-dioxothiane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-12-6(9)7(8)2-4-13(10,11)5-3-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCXEQAGFJWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140001
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887245-52-5
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887245-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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